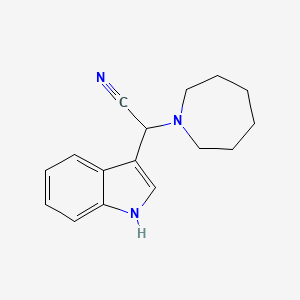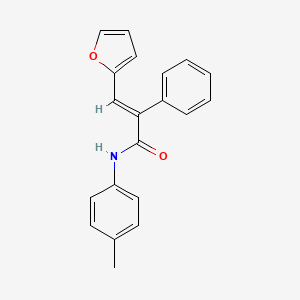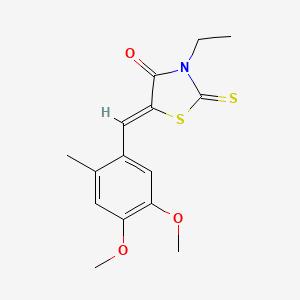
5-(4-methoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, commonly known as MNBF, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MNBF is a furanone derivative that has a unique chemical structure, which makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of MNBF involves the inhibition of various cellular signaling pathways that are involved in cancer cell growth and proliferation. MNBF inhibits the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. MNBF also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNBF has been shown to exhibit potent anticancer activity in vitro and in vivo. MNBF induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. MNBF also inhibits cancer cell migration and invasion by downregulating the expression of various matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
MNBF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. MNBF exhibits potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer research. However, MNBF also has some limitations. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Further research is needed to fully understand the potential risks associated with MNBF.
Orientations Futures
There are several future directions for MNBF research. One potential direction is to investigate the effects of MNBF on cancer stem cells, which are a small population of cells within tumors that are resistant to chemotherapy and radiation therapy. Another potential direction is to investigate the effects of MNBF on the tumor microenvironment, which plays a critical role in cancer progression and metastasis. Additionally, further studies are needed to fully understand the mechanism of action of MNBF and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of MNBF is a multistep process that involves the reaction of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a catalyst, followed by the addition of furan-2(3H)-one. The resulting product is then purified using column chromatography to obtain pure MNBF. The yield of MNBF can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
MNBF has been extensively studied for its potential applications in scientific research. One of the most promising applications of MNBF is in the field of cancer research. MNBF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNBF induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-8-4-13(5-9-16)17-11-14(18(20)24-17)10-12-2-6-15(7-3-12)19(21)22/h2-11H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJQVUDYIVYNM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367400 | |
| Record name | AC1M4PC9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
CAS RN |
6028-23-5 | |
| Record name | AC1M4PC9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)


![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)


